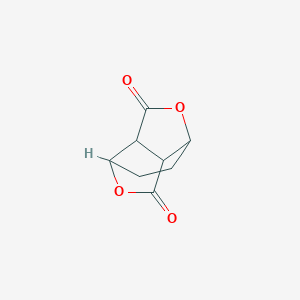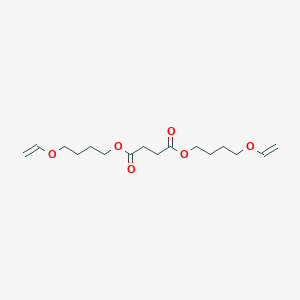
Boc-3-(1-Pyrazolyl)-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-(1-Pyrazolyl)-D-alanine is a derivative of the amino acid alanine, where the pyrazolyl group is introduced to the alanine structure. This modification is significant in the field of medicinal chemistry as it can alter the biological activity and physical properties of the molecule. The presence of the Boc (tert-butoxycarbonyl) group provides protection for the amino group during synthesis, which is a common strategy in peptide synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as those related to Boc-3-(1-Pyrazolyl)-D-alanine, involves multiple steps. According to the first paper, a seven-step synthesis was developed for 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides, starting with commercially available Boc-β-alanine . The process includes the preparation of N(1)-substituted methyl 5-(2-tert-butoxycarbonylaminoethyl)-1H-pyrazole-4-carboxylates, followed by a series of reactions such as acidolytic removal of the Boc group and amidations .
Molecular Structure Analysis
The molecular structure of the synthesized pyrazole derivatives is confirmed using spectroscopic methods and, in some cases, X-ray diffraction . These techniques ensure the correct formation of the pyrazole ring and the overall structure of the compound, which is crucial for the intended biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives from Boc-β-alanine include cyclization, acidolytic removal of the Boc group, hydrolysis, amidations, and acylations . These reactions are carefully orchestrated to ensure the successful synthesis of the target compound with the desired substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-3-(1-Pyrazolyl)-D-alanine and its derivatives are influenced by the pyrazole moiety and the protective Boc group. These properties are not explicitly detailed in the provided papers, but generally, the introduction of a pyrazole ring can affect the compound's solubility, stability, and reactivity, which are important factors in drug design and synthesis.
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQESMEFISORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-N-Boc-3-pyrazol-1-YL-alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

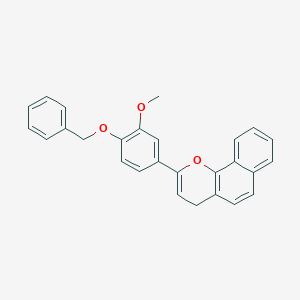
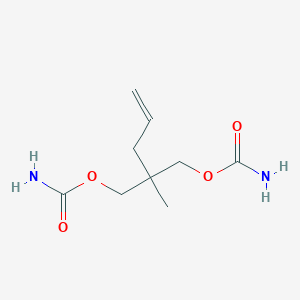
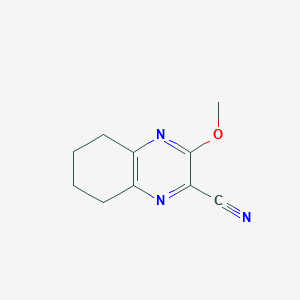
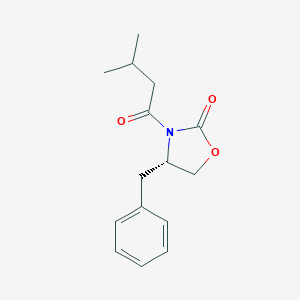
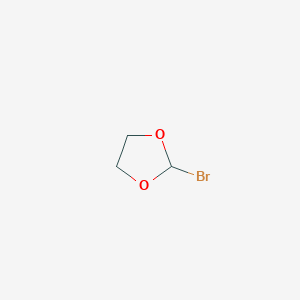
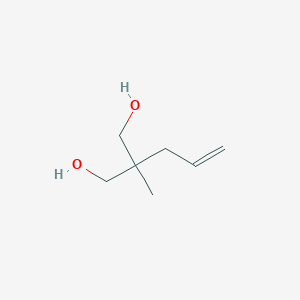
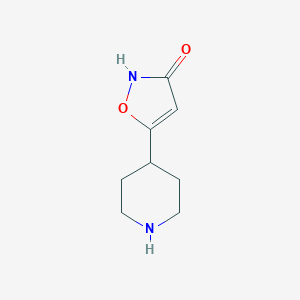
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
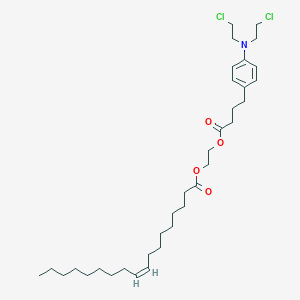
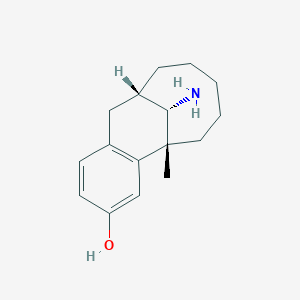
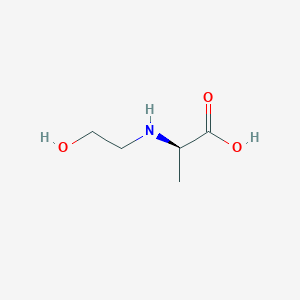
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
